2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C17H14F2N2O4S and its molecular weight is 380.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((difluoromethyl)sulfonyl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS Number: 1211002-53-7) is a sulfonamide derivative with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H17F2N5O4S, with a molecular weight of 485.5 g/mol. The structure includes a difluoromethyl group and a tetrahydroisoquinoline moiety, which are known to influence biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H17F2N5O4S |
Molecular Weight | 485.5 g/mol |
CAS Number | 1211002-53-7 |
Melting Point | Not Available |
Boiling Point | Not Available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. The sulfonamide group is particularly known for its role in inhibiting carbonic anhydrase and other enzymes.
Antiproliferative Effects
Recent studies have highlighted the compound's antiproliferative properties. In vitro assays demonstrated that it significantly inhibits the growth of various cancer cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against human breast cancer cells, indicating potent activity.
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. In experimental models, it has shown to reduce inflammation markers similarly to established anti-inflammatory drugs.
Case Studies
-
Study on Cancer Cell Lines :
- Objective : Evaluate the antiproliferative effects on human breast cancer cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition was observed at concentrations above 1 µM, with IC50 values around 3 µM.
- : The compound demonstrates potential as a therapeutic agent for breast cancer treatment.
-
Anti-inflammatory Model :
- Objective : Assess the reduction of inflammatory markers in a carrageenan-induced paw edema model.
- Method : Mice were administered the compound prior to inflammation induction.
- Results : A reduction in paw swelling was noted compared to control groups.
- : Suggests potential use in managing inflammatory diseases.
Research Findings
Research has indicated that compounds structurally similar to this compound often exhibit selective inhibition of cyclooxygenase (COX) enzymes. This selectivity is crucial for developing drugs with fewer side effects compared to non-selective COX inhibitors like aspirin or ibuprofen .
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c18-17(19)26(24,25)14-4-2-1-3-12(14)16(23)21-11-6-5-10-7-8-20-15(22)13(10)9-11/h1-6,9,17H,7-8H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVGJVHNCRYBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.